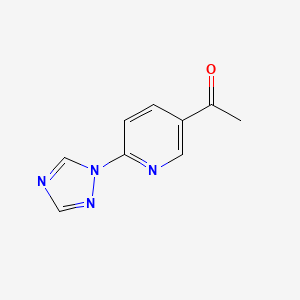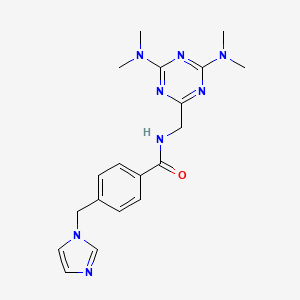![molecular formula C15H17F3N2O2 B2668270 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane CAS No. 2195942-40-4](/img/structure/B2668270.png)
3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the class of pyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a bicyclic octane structure. It is known for its broad-spectrum herbicidal properties and is used in various agricultural applications .
Preparation Methods
The synthesis of 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves several steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon–carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . The industrial production of this compound often involves large-scale synthesis using similar methods, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new herbicidal agents.
Biology: Studies have explored its effects on various biological pathways, particularly those involved in plant growth and development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although it is primarily used in agricultural settings.
Industry: It is widely used in the agrochemical industry as a herbicide to control weed growth in crops.
Mechanism of Action
The mechanism of action of 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves the inhibition of carotenoid biosynthesis in plants. This compound targets specific enzymes in the biosynthetic pathway, leading to the disruption of essential processes required for plant growth. The molecular targets include enzymes such as phytoene desaturase, which is crucial for the production of carotenoids .
Comparison with Similar Compounds
Similar compounds to 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane include other pyridine-based herbicides such as:
Bicyclopyrone: Another broad-spectrum herbicide with a similar structure and mode of action.
Trifloxysulfuron: A sulfonylurea herbicide that also targets carotenoid biosynthesis but has a different chemical structure.
Properties
IUPAC Name |
(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-22-12-6-10-3-4-11(7-12)20(10)14(21)9-2-5-13(19-8-9)15(16,17)18/h2,5,8,10-12H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCARBJCJXOWMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)
![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)





![N-[(1-cyclopentylpiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2668206.png)
![N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668207.png)
![Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2668208.png)


